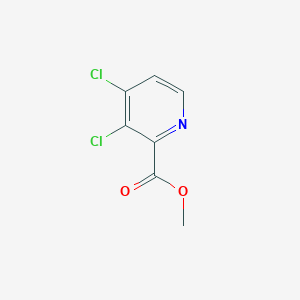

3,4-二氯吡啶-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3,4-Dichloropyridine-2-carboxylate” is a chemical compound with the CAS Number: 343781-52-2. It has a linear formula of C7H5Cl2NO2 . The compound appears as a white to yellow solid, or colorless to yellow liquid .

Molecular Structure Analysis

The molecular structure of “Methyl 3,4-Dichloropyridine-2-carboxylate” is represented by the InChI code: 1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 . This indicates that the compound consists of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 3,4-Dichloropyridine-2-carboxylate” has a molecular weight of 206.03 . It is stored at a temperature of +4°C .科学研究应用

四氢吡啶的合成

3,4-二氯吡啶-2-甲酸甲酯已用于合成高度官能化的四氢吡啶。朱、兰和权 (2003) 证明,2-甲基-2,3-丁二烯酸乙酯在膦催化的 [4 + 2] 环化反应中充当 1,4-偶极合成分子,与 N-甲苯磺酰亚胺反应,产生四氢吡啶-3-羧酸盐,具有完全的区域选择性和高非对映选择性 (Zhu、Lan 和 Kwon,2003).

吡唑并[3,4-b]吡啶衍生物的合成

Verdecia 等人 (1996) 通过两步程序从 2-氧代-1,2,3,4-四氢吡啶-5-羧酸盐合成了 4,7-二氢-1H-吡唑并[3,4-b]吡啶-5-羧酸甲酯,一种新型化合物。该合成涉及用维尔斯迈尔-哈克试剂和肼处理,揭示了二氢吡啶体系中具有船形构象的有利几何构象和一个平面吡唑环 (Verdecia 等,1996).

羧酰胺的合成

Mukaiyama、Aikawa 和 Kobayashi (1976) 开发了一种使用甜菜碱作为酸捕获剂合成羧酰胺的有效方法。反应涉及 1-甲基-2-氟或 2-氯吡啶盐,产生相应羧酰胺的良好产率 (Mukaiyama、Aikawa 和 Kobayashi,1976).

安全和危害

The safety data sheet for a similar compound, “Methyl 2,6-dichloropyridine-4-carboxylate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

methyl 3,4-dichloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUMBVLSKXWEKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271651 |

Source

|

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dichloropyridine-2-carboxylate | |

CAS RN |

343781-52-2 |

Source

|

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dichloro-2-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)

![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)